molecular formula C10H7NO3 B13042706 Methyl 5-cyano-2-formylbenzoate

Methyl 5-cyano-2-formylbenzoate

Cat. No.: B13042706
M. Wt: 189.17 g/mol
InChI Key: GTANZDCSKXKGAZ-UHFFFAOYSA-N
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Description

Methyl 5-cyano-2-formylbenzoate is an organic compound with the molecular formula C10H7NO3 It is a derivative of benzoic acid and contains both cyano and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-cyano-2-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2-bromo-5-cyanobenzoate with a formylating agent under controlled conditions . Another method includes the use of continuous flow-flash chemistry to scale up the synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors allows for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyano-2-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and hydrogen gas (H) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Methyl 5-cyano-2-carboxybenzoate.

    Reduction: Methyl 5-amino-2-formylbenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of methyl 5-cyano-2-formylbenzoate involves its interaction with specific molecular targets. The cyano and formyl groups play a crucial role in its reactivity and interactions with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to potential biological effects .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Methyl 5-cyano-2-formylbenzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₆N₂O₂
  • Molecular Weight : 174.16 g/mol

The compound features a cyano group and a formyl group attached to a benzoate moiety, which contributes to its unique reactivity and potential biological applications.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antimicrobial Activity : Demonstrated significant effects against various bacterial strains.
  • Cytotoxic Effects : Shown to have potent cytotoxicity against cancer cell lines.
  • Anti-inflammatory Properties : Exhibits anti-inflammatory effects that may surpass those of established agents like curcumin.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making the compound useful in research related to drug development and other applications.

Antimicrobial Screening

A study evaluated the antimicrobial activity of synthesized derivatives of this compound against various bacterial strains. The results indicated an IC₅₀ value in the low micromolar range for several derivatives, suggesting significant potential as antimicrobial agents.

Cytotoxicity Assays

In vitro assays conducted on cancer cell lines revealed that specific modifications to the compound's structure could lead to enhanced cytotoxicity. For example, derivatives with electron-withdrawing groups showed increased potency against MCF-7 breast cancer cells.

Research Findings Summary Table

Activity Description IC₅₀ Value
AntimicrobialEffective against multiple bacterial strainsLow micromolar range
CytotoxicityPotent against MCF-7 cancer cellsVaries by derivative
Anti-inflammatoryGreater efficacy than curcumin in reducing inflammationNot quantified

Synthesis Methods

The synthesis of this compound can be achieved through various methods typically involving the reaction of appropriate starting materials under specific conditions. Recent advancements in synthetic strategies have focused on optimizing yields and minimizing environmental impact.

Properties

IUPAC Name

methyl 5-cyano-2-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c1-14-10(13)9-4-7(5-11)2-3-8(9)6-12/h2-4,6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTANZDCSKXKGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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